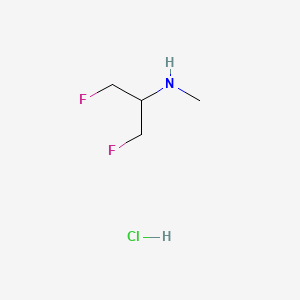![molecular formula C8H14ClF2N B13460007 (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2913229-33-9](/img/structure/B13460007.png)
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The introduction of fluorine atoms is usually achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atom in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols or amines.
Aplicaciones Científicas De Investigación
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The spirocyclic structure may also contribute to its stability and resistance to metabolic degradation, thereby prolonging its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The free base form without the hydrochloride salt.
2,2-difluoro-6-azaspiro[3.4]octane: A similar compound lacking the methyl group.
7-methyl-6-azaspiro[3.4]octane: A compound without the fluorine atoms.
Uniqueness
(7R)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to the combination of its spirocyclic structure, the presence of fluorine atoms, and the hydrochloride salt form
Propiedades
Número CAS |
2913229-33-9 |
|---|---|
Fórmula molecular |
C8H14ClF2N |
Peso molecular |
197.65 g/mol |
Nombre IUPAC |
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
KBTGMCQPPRWRED-FYZOBXCZSA-N |
SMILES isomérico |
C[C@@H]1CC2(CC(C2)(F)F)CN1.Cl |
SMILES canónico |
CC1CC2(CC(C2)(F)F)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


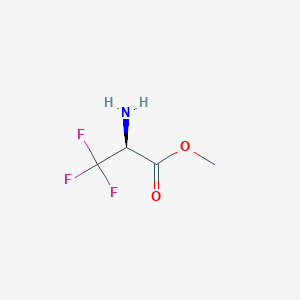
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

amine](/img/structure/B13459945.png)

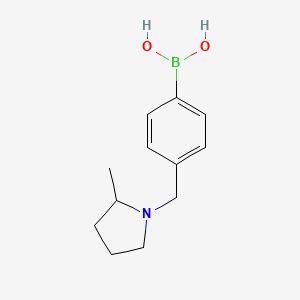
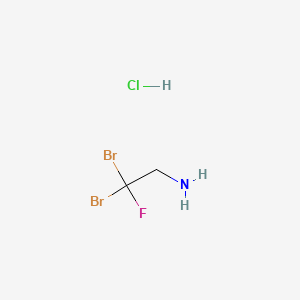
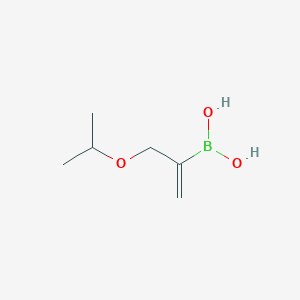
![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)
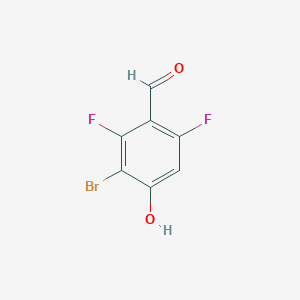
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
